Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-
Description
Pyrazole Ring
The 5-oxo group locks the pyrazole in the keto tautomer, as enolization would disrupt aromaticity. Computational studies predict a >99% keto population at physiological pH.
Tetrazole Ring
The 1-phenyltetrazol-5-yl group exists in equilibrium between 1H- and 2H-tautomers:
| Tautomer | Stability (ΔG, kcal/mol) | Key Features |
|---|---|---|
| 1H-tetrazole | 0.0 (reference) | Sulfur atom at position 5; stabilized by resonance with phenyl group. |
| 2H-tetrazole | +2.3 | Less favorable due to reduced conjugation with the phenyl ring. |
The thioether substituent at position 4 further stabilizes the 1H-tautomer by delocalizing electron density through sulfur’s +M effect. NMR studies of related tetrazoles show a 85:15 ratio favoring the 1H-form in CDCl3, consistent with these predictions.
Properties
CAS No. |
6016-51-9 |
|---|---|
Molecular Formula |
C43H57N7O4S |
Molecular Weight |
768.0 g/mol |
IUPAC Name |
N-[4-[3-ethoxy-5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-4H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C43H57N7O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-23-33-24-22-27-37(32-33)54-38(5-2)40(51)44-34-28-30-36(31-29-34)49-42(52)39(41(46-49)53-6-3)55-43-45-47-48-50(43)35-25-20-18-21-26-35/h18,20-22,24-32,38-39H,4-17,19,23H2,1-3H3,(H,44,51) |
InChI Key |
ILXQPFMXUKLMHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)OCC)SC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- involves multiple steps, including the formation of the pyrazole ring and the attachment of the phenyl and butanamide groups. The reaction conditions typically require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at the phenyl or pyrazole rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of drug-resistant bacteria, including Staphylococcus aureus . The incorporation of the tetrazole and thio groups may enhance these properties, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Properties : Pyrazole derivatives are often explored for their anti-inflammatory effects. The structural features of this butanamide compound could allow it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory medications.
- Anticancer Potential : Compounds containing pyrazole and tetrazole rings have been investigated for anticancer activities. The unique structure of this butanamide may contribute to its ability to inhibit cancer cell proliferation, making it a candidate for further research in oncology .
Material Science Applications
- Polymer Chemistry : The compound's structure suggests potential uses in polymer synthesis. Its ability to act as a monomer or cross-linking agent could lead to the development of new materials with enhanced thermal and mechanical properties.
- Nanotechnology : Due to its unique chemical properties, butanamide derivatives can be utilized in creating nanostructures or as stabilizing agents in nanocomposites, potentially improving the performance of materials used in electronics or photonics.
Case Study 1: Antimicrobial Efficacy
A study conducted on pyrazole derivatives reported that compounds with similar structural motifs demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant strains . This finding emphasizes the potential of butanamide derivatives in combating bacterial infections.
Case Study 2: Synthesis and Characterization
Research focusing on synthesizing novel pyrazole derivatives highlighted robust methods that yield high purity and yield . Such methodologies could be adapted for producing butanamide derivatives efficiently, facilitating further exploration of their applications.
Mechanism of Action
The mechanism of action of Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Pyrazole and Phenoxy Groups
Key Observations :
- Replacement of 3-ethoxy with 3-pyrrolidino (as in ) introduces a basic nitrogen, altering solubility and hydrogen-bonding capacity.
Pharmacological and Agrochemical Relevance
- Tetrazole-thioether linkage : Common in sulfonylurea-like herbicides (e.g., carfentrazone-ethyl), this moiety disrupts acetolactate synthase (ALS) in weeds . The target compound’s phenyltetrazole group may mimic this mechanism.
- Pentadecylphenoxy: Similar long alkyl chains are used in surfactants and lipid-based drug delivery systems, hinting at possible formulation advantages .
Solubility and Stability
- The target compound’s low aqueous solubility (predicted <0.1 mg/mL) contrasts with smaller analogs like carfentrazone-ethyl (solubility ~50 mg/mL), necessitating formulation with emulsifiers .
- The thioether linkage may confer susceptibility to oxidation, requiring stabilizers in commercial products .
Biological Activity
Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)- is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a butanamide backbone and incorporates various functional groups that enhance its chemical reactivity and biological interactions. The aim of this article is to explore the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of Butanamide is with a molecular weight of approximately 768 g/mol. Its structure includes:
- Butanamide Backbone : Contributes to its amide characteristics.
- Phenyl Ring : Enhances lipophilicity and potential receptor interactions.
- Tetrazole Moiety : Known for its biological significance, particularly in medicinal chemistry.
- Ethoxy Group : Increases solubility and alters pharmacokinetics.
Biological Activity
Research on similar butanamide derivatives has shown a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| Butyramide | Antimicrobial | Effective against Gram-positive bacteria |
| Phenylbutanamide | Anticancer | Induces apoptosis in breast cancer cells |
| Acetamide | Anti-inflammatory | Reduces edema in carrageenan-induced inflammation |
Case Studies
Several studies have explored the biological activity of compounds structurally related to Butanamide:
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry evaluated the antimicrobial properties of pyrazole derivatives. Results indicated that certain derivatives exhibited potent activity against Candida albicans and Mycobacterium tuberculosis, suggesting that Butanamide may share similar properties due to its pyrazole component .
- Anticancer Research :
- Anti-inflammatory Studies :
The exact mechanisms by which Butanamide exerts its biological effects remain to be fully elucidated. However, potential pathways include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The presence of the tetrazole moiety suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.
Q & A
Q. What are the key synthetic strategies for preparing Butanamide derivatives containing tetrazolylthio groups, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of tetrazolylthio precursors with pyrazole intermediates. Critical steps include:
- Reflux conditions : Use methanol or ethanol with catalytic H₂SO₄ under reflux (4–6 hours) to facilitate cyclization and thioether bond formation .
- Purification : Recrystallization from ethanol or acetonitrile ensures removal of unreacted starting materials.
- Optimization : Adjust solvent polarity (e.g., dimethylformamide for solubility) and monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, particularly the ethoxy group and tetrazolylthio linkage. Deuterated solvents (e.g., DMSO-d₆) enhance resolution for aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for sulfur-containing moieties.
- IR Spectroscopy : Peaks near 1650–1700 cm⁻¹ indicate carbonyl groups (e.g., amide C=O) .
Q. How can researchers ensure purity during synthesis, especially regarding byproduct formation?
Methodological Answer:
- Chromatographic Methods : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the target compound from byproducts.
- Thermogravimetric Analysis (TGA) : Monitor thermal stability during drying to avoid decomposition.
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tetrazolylthio moiety under varying solvent environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the tetrazolylthio group. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS solvation models .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict stability in aqueous vs. organic media. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .
Q. How should researchers resolve contradictions in NMR data when analyzing the stereochemistry of the pyrrolidino substituent?
Methodological Answer:
- 2D NMR Techniques : Utilize NOESY/ROESY to detect spatial proximity between pyrrolidino protons and adjacent aromatic rings, clarifying stereochemical assignments.
- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow conformational exchange and resolve overlapping peaks .
- X-ray Crystallography : If crystals are obtainable, determine absolute configuration to resolve ambiguities .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets, considering potential thioether bond cleavage?
Methodological Answer:
- In Vitro Stability Assays : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Competitive Binding Studies : Use fluorescent probes or surface plasmon resonance (SPR) to assess target affinity before and after exposure to physiological conditions.
- Theoretical Framework : Link results to reaction mechanisms (e.g., acid-catalyzed hydrolysis) to predict metabolic pathways .
Q. How can AI-driven automation enhance the synthesis and characterization workflow for this compound?
Methodological Answer:
- Smart Laboratories : Implement robotic platforms for autonomous reaction setup and real-time adjustments based on spectral feedback (e.g., adjusting reflux time if intermediates are detected).
- Machine Learning (ML) : Train models on historical reaction data to predict optimal solvent ratios or catalyst loadings. Tools like TensorFlow or PyTorch can correlate NMR shifts with structural features .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed mass spectrometry data?
Methodological Answer:
- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., sulfur’s ³²S/³⁴S) with theoretical simulations using software like mMass.
- Post-Source Decay (PSD) : Fragment ions in MS/MS can help distinguish between isobaric species (e.g., thioether vs. sulfoxide derivatives).
- Cross-Validation : Confirm results with alternative techniques like MALDI-TOF or FT-ICR MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
